molecular formula C8H6Cl4O B1444052 4-Chloro-2-methyl-1-(trichloromethoxy)benzene CAS No. 725714-34-1

4-Chloro-2-methyl-1-(trichloromethoxy)benzene

Cat. No.: B1444052
CAS No.: 725714-34-1
M. Wt: 259.9 g/mol
InChI Key: OZFZTQRUSPMDAA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H6Cl4O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trichloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene typically involves the chlorination of 2-methyl-1-(trichloromethoxy)benzene. The process includes the following steps:

    Starting Material: 2-Methyl-1-(trichloromethoxy)benzene.

    Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 50-60°C, to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and chlorine concentration. The final product is purified through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid.

    Reduction: Formation of 4-chloro-2-methyl-1-(methoxy)benzene.

Scientific Research Applications

4-Chloro-2-methyl-1-(trichloromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Agricultural Chemistry: Studied for its potential use as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trichloromethoxy group acts as an electrophile. This interaction can lead to the formation of various reaction intermediates, which further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
  • 2-Chloro-4-methyl-1-(trichloromethoxy)benzene
  • 4-Chloro-2-methyl-1-(methoxy)benzene

Uniqueness

4-Chloro-2-methyl-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties This group makes the compound more reactive in certain substitution and reduction reactions compared to its analogs

Properties

IUPAC Name

4-chloro-2-methyl-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFZTQRUSPMDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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